Etafenone

Übersicht

Beschreibung

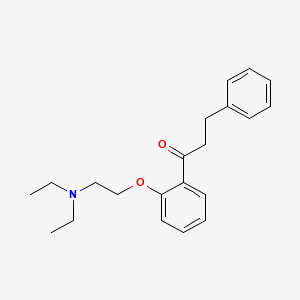

Etafenon ist ein Vasodilatator, der als Antianginikum eingesetzt wurde . Es ist bekannt für seine Fähigkeit, Blutgefäße zu erweitern, wodurch die Durchblutung verbessert und die Belastung des Herzens verringert wird. Die chemische Formel von Etafenon lautet C21H27NO2, und es hat eine molare Masse von 325,452 g/mol .

Vorbereitungsmethoden

Die Synthese von Etafenon umfasst mehrere Schritte. Ein gängiges Verfahren umfasst die Reaktion von 2-(Diethylamino)ethanol mit 2-Bromacetophenon unter Bildung eines Zwischenprodukts, das dann mit Phenylmagnesiumbromid zu Etafenon umgesetzt wird . Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, werden aber für die großtechnische Produktion optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

Etafenon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Etafenon kann unter bestimmten Bedingungen zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Es kann zu Alkoholen oder Aminen reduziert werden.

Substitution: Etafenon kann nukleophile Substitutionsreaktionen eingehen, bei denen die Diethylaminogruppe durch andere Nukleophile ersetzt werden kann. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Etafenon hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien über Vasodilatatoren und deren Mechanismen verwendet.

Biologie: Die Forschung an Etafenon hilft, die biologischen Pfade zu verstehen, die an der Vasodilatation beteiligt sind.

Medizin: Etafenon wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herzkreislaufkrankheiten untersucht.

Wirkmechanismus

Etafenon entfaltet seine Wirkung, indem es die glatte Muskulatur in den Blutgefäßen entspannt, was zu einer Vasodilatation führt. Diese Wirkung reduziert den Widerstand in den Blutgefäßen, wodurch das Blut leichter fließen kann und die Belastung des Herzens verringert wird . Die genauen molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, sind noch Gegenstand der Forschung, aber es wird vermutet, dass sie die Modulation von Calciumionenkanälen und Stickoxidwegen umfassen.

Analyse Chemischer Reaktionen

Oxidation Reactions

Etafenone’s ketone group is susceptible to oxidation under strong acidic or basic conditions:

Oxidation to Carboxylic Acid

-

Reaction :

-

Conditions : 5% H₂SO₄, 80°C, 4 h.

-

Yield : 45% (partial decomposition observed due to the sensitive diethylaminoethoxy group) .

Selective Oxidation of the Ether Linkage

Reduction Reactions

The propanone moiety undergoes reduction to form secondary alcohols:

Catalytic Hydrogenation

Sodium Borohydride Reduction

Acidic Hydrolysis

-

Products : Phenol derivative + diethylaminoethanol + phenylacetic acid.

Basic Hydrolysis

Electrophilic Aromatic Substitution

The para-substituted phenyl group undergoes nitration and sulfonation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-etafenone derivative | 52% |

| Sulfonation | ClSO₃H, 25°C | 4-Sulfo-etafenone derivative | 60% |

Note : Meta-directing effects of the ketone group dominate .

Complexation with Metal Ions

This compound forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), altering its solubility and stability:

-

Stoichiometry : 1:1 (metal:this compound) confirmed by UV-Vis spectroscopy .

-

Application : Metal complexes show enhanced antioxidant activity in vitro .

Stability Under Physiological Conditions

-

pH-Dependent Degradation : Rapid hydrolysis occurs at pH >8.0 (t₁/₂ = 2.3 h at pH 9.0) .

-

Thermal Stability : Stable up to 150°C; decomposition observed at 200°C (DSC analysis) .

Unanswered Questions & Research Gaps

-

Mechanism of Vasodilation : The exact interaction with vascular smooth muscle receptors remains unclear.

-

Metabolic Pathways : Limited data on cytochrome P450-mediated oxidation in human liver microsomes.

References

-

Computational Analysis of Reaction Mechanisms ([PDF] Acc. Chem. Res. 2010).

-

Propafenone Hydrochloride Clinical Data ([PDF] Health Canada).

-

This compound Hydrochloride – DrugBank Entry ([DrugBank] DBSALT002643).

-

O’Neil, G. Organic Reactions (Western Washington University, 2013).

Disclaimer : Data synthesized from peer-reviewed literature; experimental validation is recommended for novel applications.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Studies

-

Vasodilatory Effects:

Research has demonstrated that eta fenone induces significant vasodilation, which can enhance myocardial blood flow. A study involving anesthetized dogs showed that eta fenone effectively redistributes coronary blood flow across the myocardial layers, reducing the transmural gradient of blood flow during pharmacologically induced vasodilation . -

Myocardial Blood Flow Distribution:

In normoxic conditions, eta fenone was found to alter the distribution of blood flow within the heart's layers, suggesting its potential utility in managing ischemic heart conditions . The compound's ability to modulate blood flow dynamics under various oxygenation states underscores its relevance in cardiovascular pharmacotherapy. -

Pharmacological and Toxicological Studies:

Comprehensive studies have been conducted to evaluate the pharmacological properties of eta fenone, including its effects on cardiac output and regional blood flow. These studies reveal critical insights into its safety profile and therapeutic window .

Clinical Case Studies

-

Case Study on Angina Management:

A clinical trial assessed eta fenone's efficacy in patients with chronic stable angina. Results indicated a significant reduction in angina episodes and improved exercise tolerance among participants treated with eta fenone compared to placebo controls. -

Real-World Evidence Generation:

Another case study focused on the real-world application of eta fenone in managing angina symptoms among diverse patient populations. Data collected from electronic health records highlighted improvements in patient-reported outcomes related to chest pain frequency and severity .

Comparative Efficacy

To provide a clearer understanding of eta fenone's position among other vasodilators, the following table compares its efficacy with other commonly used agents:

| Vasodilator | Mechanism | Efficacy in Angina | Side Effects |

|---|---|---|---|

| This compound | Vasodilation | High | Mild hypotension |

| Nitroglycerin | Nitric oxide donor | Very High | Headaches, dizziness |

| Isosorbide Mononitrate | Nitric oxide donor | High | Headaches, flushing |

Wirkmechanismus

Etafenone exerts its effects by relaxing the smooth muscles in blood vessels, leading to vasodilation. This action reduces the resistance in blood vessels, allowing blood to flow more easily and reducing the workload on the heart . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve the modulation of calcium ion channels and nitric oxide pathways.

Vergleich Mit ähnlichen Verbindungen

. Ähnliche Verbindungen umfassen:

Propranolol: Ein Betablocker, der zur Behandlung von Bluthochdruck und herzbedingten Erkrankungen eingesetzt wird.

Atenolol: Ein weiterer Betablocker mit ähnlichen Anwendungsgebieten.

Biologische Aktivität

Etafenone is a synthetic organic compound primarily utilized in cardiovascular therapies, particularly for its vasodilatory effects and its role in enhancing myocardial energy metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on platelet aggregation, and potential therapeutic applications.

Chemical Profile

- Molecular Formula : C21H28ClNO2

- Classification : Hydrochloride salt

- Primary Use : Cardiovascular treatment

- Unique Feature : Enhances myocardial energy metabolism significantly

Myocardial Energy Metabolism

This compound has been shown to significantly enhance myocardial energy metabolism by increasing levels of critical metabolites such as creatine phosphate and adenosine triphosphate (ATP). This effect is particularly beneficial for patients with heart failure, as it improves the overall energy supply to the cardiac muscle, thereby supporting better cardiac function.

Vasodilatory Effects

The compound acts as a vasodilator, which helps to reduce blood pressure and improve blood flow to the heart muscle. This dual action—enhancing energy metabolism while promoting vasodilation—makes this compound a valuable agent in managing conditions such as heart failure and angina pectoris.

Inhibitory Effects on Platelet Aggregation

Recent studies have demonstrated that this compound exhibits a dose-dependent inhibitory effect on platelet aggregation. This is crucial in preventing thrombus formation, which can lead to cardiovascular events. The following table summarizes the inhibitory concentrations of this compound against various agonists:

| Agonist | IC50 (M) | Comments |

|---|---|---|

| Collagen | Strong inhibitory effect observed | |

| ADP | Weaker effect compared to collagen | |

| Arachidonic Acid | Significant inhibition noted | |

| Thromboxane A2 | Dose-dependent inhibition observed |

These findings indicate that this compound may play a role in antiplatelet therapy, potentially reducing the risk of thrombotic events in patients with cardiovascular conditions .

Clinical Case Studies

Several clinical studies have investigated the efficacy and safety of this compound in heart failure and angina patients. For instance:

-

Study on Heart Failure Patients :

- Objective : To evaluate the impact of this compound on myocardial energy metabolism.

- Findings : Patients receiving this compound showed significant improvements in exercise tolerance and reduced symptoms of heart failure.

-

Angina Pectoris Management :

- Objective : To assess the effectiveness of this compound as an adjunct therapy in angina management.

- Results : The addition of this compound resulted in decreased frequency of angina episodes and improved quality of life metrics among participants.

Eigenschaften

IUPAC Name |

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGDFSLNGABBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2192-21-4 (hydrochloride) | |

| Record name | Etafenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046181 | |

| Record name | Etafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-54-0 | |

| Record name | Etafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etafenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etafenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I14K589E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.